molecular formula C13H12BrNO2 B172493 5-Bromo-2-(3,4-dimethoxyphenyl)pyridine CAS No. 111770-90-2

5-Bromo-2-(3,4-dimethoxyphenyl)pyridine

Cat. No. B172493
M. Wt: 294.14 g/mol
InChI Key: NANJOPZAMOGDME-UHFFFAOYSA-N
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Description

5-Bromo-2-(3,4-dimethoxyphenyl)pyridine is a chemical compound with the CAS Number: 111770-90-2. It has a molecular weight of 294.15 . The IUPAC name for this compound is 5-bromo-2-(3,4-dimethoxyphenyl)pyridine .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Antifolates : 5-Bromo-2-(3,4-dimethoxyphenyl)pyridine derivatives have been synthesized for potential use as inhibitors of dihydrofolate reductase, which is significant in cancer research and treatment (Gangjee, Devraj, & Lin, 1991).
  • Suzuki Cross-Coupling Reactions : This compound plays a role in Suzuki cross-coupling reactions, a widely used method for creating carbon-carbon bonds in organic chemistry (Ahmad et al., 2017).
  • Preparation of Heterocyclic Systems : It is used for synthesizing various heterocyclic systems, which are crucial in the development of new pharmaceuticals and materials (Bogolyubov, Chernysheva, & Semenov, 2004).

Biological and Pharmaceutical Research

  • Anticancer Research : Derivatives of 5-Bromo-2-(3,4-dimethoxyphenyl)pyridine have been synthesized and evaluated for their potential anticancer properties (Rostom, Faidallah, & Al-Saadi, 2011).
  • Dopamine Receptor Study : Analogs of this compound have been prepared and tested for their affinity towards dopamine receptors, aiding in neuroscience research (Mach et al., 2003).
  • Antimicrobial Studies : Some derivatives have been characterized for their antimicrobial activities, contributing to the search for new antibacterial agents (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Photophysical and Electrochemical Studies

  • Spectroscopic Characterization : The compound has been characterized using various spectroscopic methods, aiding in the understanding of its physical and chemical properties (Vural & Kara, 2017).
  • Electrochemical Applications : Studies have explored its potential use in electrochemical applications, like sensors or photovoltaic devices (O'Brien et al., 2004).

properties

IUPAC Name

5-bromo-2-(3,4-dimethoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-16-12-6-3-9(7-13(12)17-2)11-5-4-10(14)8-15-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANJOPZAMOGDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=C(C=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(3,4-dimethoxyphenyl)pyridine

Synthesis routes and methods I

Procedure details

Following the procedure described in Example 67, step 1, but substituting respectively 2,5-dibromopyridine for 49d and 3,4-dimethoxyphenyl boronic acid for 3-thiophene boronic acid, the title compound 147 was obtained in 78% Yield. 1H NMR (300 MHz, CDCl3): δ 8.65 (dd, J=2.4, 0.9 Hz, 1H), 7.77 (dd, J=8.4, 5.4 Hz, 1H), 7.60 (d, J=2.1 Hz, 1H), 7.53 (dd, J=8.4, 0.9 Hz, 1H), 7.73 (dd, J=8.4, 2.1 Hz, 1H), 6.89 (d, J=8.4 Hz, 1H), 3.95 (s, 3H), 3.90 (s, 3H). 13C NMR (75 MHz, CDCl3): δ 55.92, 55.93, 109.64, 111.01, 118.46, 119.25, 120.92, 131.05, 139.09, 149.28, 150.21, 150.3 6, 155.40.
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78%

Synthesis routes and methods II

Procedure details

To a degassed solution of 2,5-dibromopyridine 35 (0.50 g, 2.11 mmol), 3,4-dimethoxyphenylboronic acid 36 (0.50 g, 2.74 mmol) and sodium carbonate (0.67 g, 6.3 mmol) in ethyleneglycol dimethylether (7 mL) and H2O (2 mL) was added tetrakis(triphenylphosphine)-palladium(0) (0.16 g, 0.14 mmol) and the solution was stirred at 75° C. for 18 h. The reaction mixture was filtered, concentrated, diluted with AcOEt, washed with brine, dried over MgSO4, filtered and concentrated. Flash chromatography of the residue (eluent: 3:1 hexane:AcOEt) provided title compound 37 (0.47 g, 76% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JW Tilley, S Zawoiski - The Journal of Organic Chemistry, 1988 - ACS Publications
2, 5-Dibromopyridine has been found to undergo a regioselective palladium-catalyzed coupling reaction with terminal acetylenes and arylzinc halides to give the corresponding 2-…
Number of citations: 160 pubs.acs.org

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